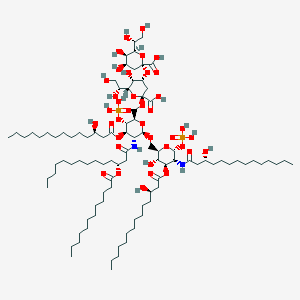

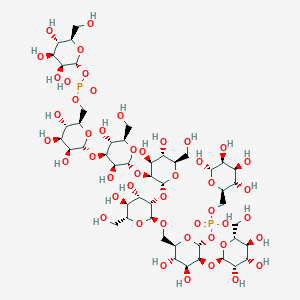

(KDO)2-(lauroyl)-lipid IVA

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

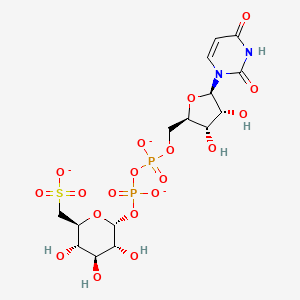

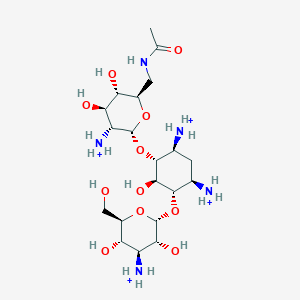

(KDO)2-(lauroyl)-lipid IVA is a lipid A comprising lipid IVA glycosylated with two 3-deoxy-D-manno-octulosonic acid (KDO) residues and carrying an additional dodecanoyl group. It has a role as an Escherichia coli metabolite. It is a conjugate acid of a (KDO)2-(lauroyl)-lipid IVA(6-).

科学的研究の応用

Role in Lipid A Biosynthesis

(KDO)2-(lauroyl)-lipid IVA plays a significant role in the biosynthesis of lipid A, a crucial component of the bacterial outer membrane. The enzyme MsbB acylates (KDO)2-(lauroyl)-lipid IVA with myristate during lipid A biosynthesis. This process is essential for the formation of lipid A, which is a potent endotoxin and can cause septic shock in gram-negative bacteria (Murray et al., 2001). Additionally, the presence of (KDO)2-(lauroyl)-lipid IVA is critical for maintaining the optimal outer membrane fluidity, especially under cold shock conditions in Escherichia coli (Carty, Sreekumar, & Raetz, 1999).

Enzymatic Functions and Genetic Implications

Several studies have explored the enzymatic functions associated with (KDO)2-(lauroyl)-lipid IVA. For instance, the enzyme LpxL, found in Escherichia coli, transfers laurate from lauroyl-acyl carrier protein to (KDO)2-lipid IVA. This process is an essential step in the biosynthesis of lipid A (Six et al., 2008). Moreover, the transfer of laurate to lipid A and its precursors like lipid IVA is a distinctive characteristic in gram-negative bacteria, influencing their structural integrity and virulence (Goldman, Doran, & Capobianco, 1988).

Impact on Bacterial Growth and Cell Structure

The biosynthesis of lipopolysaccharide, involving (KDO)2-(lauroyl)-lipid IVA, is crucial for bacterial growth and cell structure. Mutations in genes responsible for its biosynthesis can lead to growth defects and morphological changes in bacteria such as Escherichia coli and Salmonella (Belunis, Clementz, Carty, & Raetz, 1995).

Structural and Physiological Implications

The acylation of lipid A with (KDO)2-(lauroyl)-lipid IVA is a critical determinant of the structure and function of lipopolysaccharides, influencing their interactions with host immune systems and contributing to the overall virulence of gram-negative bacteria. This highlights the importance of (KDO)2-(lauroyl)-lipid IVA in bacterial pathogenesis and host-pathogen interactions (Reynolds & Raetz, 2009).

特性

製品名 |

(KDO)2-(lauroyl)-lipid IVA |

|---|---|

分子式 |

C96H176N2O38P2 |

分子量 |

2028.4 g/mol |

IUPAC名 |

(2R,4R,5R,6R)-2-[(2R,4R,5R,6R)-2-carboxy-6-[(1R)-1,2-dihydroxyethyl]-2-[[(2R,3S,4R,5R,6R)-5-[[(3R)-3-dodecanoyloxytetradecanoyl]amino]-6-[[(2R,3S,4R,5R,6R)-3-hydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-4-[(3R)-3-hydroxytetradecanoyl]oxy-6-phosphonooxyoxan-2-yl]methoxy]-4-[(3R)-3-hydroxytetradecanoyl]oxy-3-phosphonooxyoxan-2-yl]methoxy]-5-hydroxyoxan-4-yl]oxy-6-[(1R)-1,2-dihydroxyethyl]-4,5-dihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C96H176N2O38P2/c1-6-11-16-21-26-31-36-41-46-51-66(101)56-76(107)97-81-89(130-79(110)57-67(102)52-47-42-37-32-27-22-17-12-7-2)85(114)74(128-92(81)136-138(122,123)124)64-125-91-82(98-77(108)59-69(54-49-44-39-34-29-24-19-14-9-4)127-78(109)55-50-45-40-35-30-25-20-15-10-5)90(131-80(111)58-68(103)53-48-43-38-33-28-23-18-13-8-3)88(135-137(119,120)121)75(129-91)65-126-95(93(115)116)61-73(84(113)87(133-95)72(106)63-100)132-96(94(117)118)60-70(104)83(112)86(134-96)71(105)62-99/h66-75,81-92,99-106,112-114H,6-65H2,1-5H3,(H,97,107)(H,98,108)(H,115,116)(H,117,118)(H2,119,120,121)(H2,122,123,124)/t66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,95-,96-/m1/s1 |

InChIキー |

JVUUYJGQIVCMIU-ZODGSCPMSA-N |

異性体SMILES |

CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)O)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@@]3(C[C@H]([C@H]([C@H](O3)[C@@H](CO)O)O)O[C@@]4(C[C@H]([C@H]([C@H](O4)[C@@H](CO)O)O)O)C(=O)O)C(=O)O)OP(=O)(O)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)NC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)O)OC(=O)C[C@@H](CCCCCCCCCCC)O)O |

正規SMILES |

CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OP(=O)(O)O)COC2C(C(C(C(O2)COC3(CC(C(C(O3)C(CO)O)O)OC4(CC(C(C(O4)C(CO)O)O)O)C(=O)O)C(=O)O)OP(=O)(O)O)OC(=O)CC(CCCCCCCCCCC)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-fluoro-N-[(3R)-1-(1H-indol-5-ylmethyl)-3-pyrrolidinyl]-2-methylbenzenesulfonamide](/img/structure/B1262856.png)